N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15665450
InChI: InChI=1S/C18H18N4O3/c1-11-4-9-17(25-11)15-10-16(21-20-15)18(23)22-19-12(2)13-5-7-14(24-3)8-6-13/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-12+
SMILES:
Molecular Formula: C18H18N4O3
Molecular Weight: 338.4 g/mol

N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC15665450

Molecular Formula: C18H18N4O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C18H18N4O3
Molecular Weight 338.4 g/mol
IUPAC Name N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C18H18N4O3/c1-11-4-9-17(25-11)15-10-16(21-20-15)18(23)22-19-12(2)13-5-7-14(24-3)8-6-13/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-12+
Standard InChI Key DRDUEDBZSVLIEB-XDHOZWIPSA-N
Isomeric SMILES CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC
Canonical SMILES CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)OC

Introduction

N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structural arrangement, featuring a pyrazole ring, a methoxyphenyl group, and a furan moiety. Its molecular formula is C16H18N4O3, although some sources may list it as C18H18N4O3 due to potential variations in the molecular structure or errors in documentation . This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Synthesis

The synthesis of N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazone precursors with furan derivatives. The reaction conditions often include heating under reflux in organic solvents like ethanol or methanol, with an acid catalyst to facilitate the formation of the desired product. Purification techniques such as recrystallization or chromatography are used to isolate the final compound.

Biological Activities and Potential Applications

Pyrazole derivatives, including N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide, are of interest in medicinal chemistry due to their potential biological activities. Preliminary studies suggest that this compound could interfere with cellular processes such as DNA replication or protein synthesis, indicating its potential as a therapeutic agent.

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